molecular formula C8H12O3 B13798454 2,3-Furandione, dihydro-4-methyl-5-propyl- CAS No. 62518-75-6

2,3-Furandione, dihydro-4-methyl-5-propyl-

Cat. No.: B13798454
CAS No.: 62518-75-6
M. Wt: 156.18 g/mol
InChI Key: NZOSBDYMPOYFNG-UHFFFAOYSA-N
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Description

Dihydro-4-methyl-5-propylfuran-2,3-dione: is an organic compound belonging to the furan family It is characterized by a furan ring with a methyl group at the 4-position and a propyl group at the 5-position, along with two ketone functionalities at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-4-methyl-5-propylfuran-2,3-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-5-propyl-2,3-dihydroxyfuran with a dehydrating agent can yield the desired compound. Another method involves the use of palladium-catalyzed cyclization of suitable enyne precursors .

Industrial Production Methods: On an industrial scale, the production of dihydro-4-methyl-5-propylfuran-2,3-dione may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Dihydro-4-methyl-5-propylfuran-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Dihydro-4-methyl-5-propylfuran-2,3-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs with antimicrobial or anticancer activities .

Industry: In the industrial sector, dihydro-4-methyl-5-propylfuran-2,3-dione is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of dihydro-4-methyl-5-propylfuran-2,3-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Uniqueness: Dihydro-4-methyl-5-propylfuran-2,3-dione is unique due to its specific substitution pattern and the presence of two ketone functionalities.

Properties

CAS No.

62518-75-6

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-methyl-5-propyloxolane-2,3-dione

InChI

InChI=1S/C8H12O3/c1-3-4-6-5(2)7(9)8(10)11-6/h5-6H,3-4H2,1-2H3

InChI Key

NZOSBDYMPOYFNG-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C(=O)C(=O)O1)C

Origin of Product

United States

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